Cypermethrin-beta

概要

説明

Cypermethrin-beta is a synthetic pyrethroid insecticide widely used in agriculture and pest control. It is a broad-spectrum insecticide that acts by contact and ingestion, targeting a wide range of insect pests. This compound is known for its fast-acting neurotoxic effects on insects, making it an effective tool for pest management .

準備方法

Synthetic Routes and Reaction Conditions

Cypermethrin-beta is synthesized through a multi-step process involving the reaction of 3-phenoxybenzyl alcohol with cyanoacetic acid to form the intermediate cyanoacetate ester. This intermediate is then reacted with 2,2-dichlorovinyl-2,2-dimethylcyclopropanecarboxylic acid chloride to produce this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets regulatory standards. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

化学反応の分析

Types of Reactions

Cypermethrin-beta undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carboxylic acid derivatives.

Hydrolysis: Enzymatic hydrolysis of this compound results in the formation of carboxylic acid metabolites.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Enzymatic hydrolysis is facilitated by esterases and other hydrolytic enzymes.

Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Hydrolysis: Carboxylic acid metabolites.

Substitution: Substituted cypermethrin derivatives.

科学的研究の応用

Chemistry

Cypermethrin-beta serves as a model compound for studying the reactivity and degradation of pyrethroid insecticides. Its chemical properties allow researchers to investigate the stability and breakdown pathways of similar compounds under various environmental conditions. For instance, studies have shown different degradation patterns of chiral contaminant enantiomers, with beta-cypermethrin being a focal point for understanding these mechanisms .

Biology

In biological research, this compound is examined for its effects on insect physiology and behavior. Recent studies have demonstrated that sublethal concentrations can significantly affect mating behaviors in pests like Helicoverpa armigera, inhibiting sex pheromone production and reducing mating success . Additionally, resistance mechanisms in insects such as Blattella germanica have been explored, revealing insights into metabolic enzyme activities that confer resistance to beta-cypermethrin .

Medicine

The compound is also studied for potential applications in developing new insecticidal formulations. Research has focused on understanding its toxicological effects on non-target organisms and humans. Evaluations of dietary risks associated with beta-cypermethrin exposure have been conducted to ensure safety in agricultural practices .

Industry

In the industrial sector, this compound is employed in formulating pest control products for agriculture, public health, and residential use. Its fast-acting neurotoxic properties make it a preferred choice for controlling pests effectively. The development of nanoemulsions of beta-cypermethrin has been shown to enhance insecticidal efficacy compared to conventional formulations .

Case Study 1: Resistance Mechanisms

A comparative study analyzed resistance rates in Blattella germanica exposed to beta-cypermethrin nanoemulsion versus conventional emulsion. The findings indicated that the nanoemulsion resulted in a slower increase in resistance factors compared to the conventional formulation, suggesting a potential advantage in pest management strategies .

Table 1: Resistance Comparison Between Formulations

| Formulation Type | Resistance Factor | Statistical Significance |

|---|---|---|

| Beta-Cypermethrin Nanoemulsion | Lower rate of increase | p < 0.001 |

| Beta-Cypermethrin Emulsion | Higher rate of increase | p < 0.001 |

Case Study 2: Sublethal Effects on Mating

Research on Helicoverpa armigera revealed that sublethal exposure to beta-cypermethrin significantly decreased sex pheromone production, which hindered mating success. This study underscores the ecological implications of pesticide use and highlights the need for integrated pest management strategies that consider non-target effects .

作用機序

Cypermethrin-beta exerts its effects by interfering with the central nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of nerve cells. This results in muscle spasms, paralysis, and eventually death of the insect. The molecular targets include sodium channels, and the pathways involved are related to the disruption of normal nerve impulse transmission .

類似化合物との比較

Similar Compounds

- Alpha-cypermethrin

- Zeta-cypermethrin

- Deltamethrin

- Permethrin

Comparison

Cypermethrin-beta is unique among pyrethroids due to its specific isomeric composition, which contributes to its high insecticidal activity. Compared to other similar compounds, this compound has a broader spectrum of activity and faster knockdown effects. Its stability and persistence in the environment are also notable, making it a preferred choice for various pest control applications .

生物活性

Beta-cypermethrin (BCP) is a synthetic pyrethroid insecticide widely used for pest control in agricultural and domestic settings. Understanding its biological activity is crucial due to its implications for environmental health and toxicology. This article synthesizes findings from various studies, focusing on the biochemical impacts, resistance mechanisms in target organisms, and potential environmental effects.

Beta-cypermethrin exerts its insecticidal effects primarily by disrupting sodium channel function in nerve cells, leading to paralysis and death in insects. This mode of action is similar to other pyrethroids but varies in efficacy based on the target species and environmental conditions.

1.1 Enzymatic Inhibition

Research has demonstrated that BCP inhibits key enzymes involved in neurotransmission, particularly acetylcholinesterase (AChE). In a study on Blattella germanica, significant decreases in AChE activity were observed after exposure to BCP, indicating neurotoxic effects that could impair normal physiological functions .

2.1 In Vivo Studies

In lizards exposed to BCP, various biomarkers were assessed across multiple tissues (e.g., liver, kidney, brain). Significant alterations in enzyme activities such as catalase (CAT) and superoxide dismutase (SOD) were noted, suggesting oxidative stress induced by the compound. For instance, MDA levels increased significantly in liver and kidney tissues after exposure, indicating lipid peroxidation .

Table 1: Enzyme Activity Changes Post-Exposure to Beta-Cypermethrin

| Tissue | Enzyme | Activity Change (p-value) |

|---|---|---|

| Liver | CAT | Increased (p < 0.001) |

| Kidney | SOD | Decreased (p = 0.017) |

| Brain | AChE | Decreased (p < 0.001) |

| Gonad | LDH | Increased (p < 0.001) |

2.2 Human Health Implications

Toxicity studies indicate that BCP can affect human health, particularly concerning the nervous and immune systems. Chronic exposure has been linked to reproductive toxicity and endocrine disruption .

3. Resistance Mechanisms

The development of resistance to beta-cypermethrin has been documented in various insect populations. A comparative study found that resistance factors varied significantly between strains of Blattella germanica treated with BCP nanoemulsion versus conventional emulsion .

Table 2: Resistance Factors in Blattella germanica

| Strain | LD50 (Nanoemulsion) | Resistance Factor (Nanoemulsion) | LD50 (Emulsion) | Resistance Factor (Emulsion) |

|---|---|---|---|---|

| Sensitive | 0.0097 µg/Insect | 1.0000 | 0.0338 µg/Insect | 1.000 |

| First Generation | 0.0105 µg/Insect | 1.0825 | 0.0500 µg/Insect | 1.4793 |

| Second Generation | 0.0112 µg/Insect | 1.1546 | 0.0625 µg/Insect | 1.8491 |

| Third Generation | 0.0124 µg/Insect | 1.2784 | 0.0719 µg/Insect | 2.1272 |

4. Environmental Impact

Beta-cypermethrin poses risks not only to target pests but also to non-target organisms and ecosystems due to its persistence in the environment and potential bioaccumulation.

4.1 Degradation Pathways

Studies have identified microbial degradation pathways for beta-cypermethrin, highlighting the role of specific enzymes capable of breaking down the compound into less harmful metabolites . The identification of these pathways is essential for developing bioremediation strategies.

特性

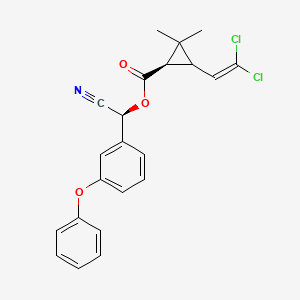

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17?,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-FLXSOZOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C1C=C(Cl)Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052871 | |

| Record name | beta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224510-29-5 | |

| Record name | beta-Cypermethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224510295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。